molecular formula C18H15NO2 B6368836 2-(4-Benzyloxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261996-95-5

2-(4-Benzyloxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368836
CAS RN: 1261996-95-5
M. Wt: 277.3 g/mol
InChI Key: WIAOTSFYGFARRN-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is a benzyloxy-substituted hydroxy pyridine that is used in various scientific applications. It is a colorless, water-soluble powder with a melting point of 78-81°C and a boiling point of 300°C. This compound can be used as a reagent for organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for drug discovery. It also has potential applications in the field of medicinal chemistry, due to its ability to interact with a variety of substrates.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is widely used in scientific research due to its ability to interact with a variety of substrates. It has been used as a reagent for organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for drug discovery. It has also been used in the field of medicinal chemistry, as it has been shown to interact with a variety of substrates. Additionally, it is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme activity.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is not well understood. However, it is believed that the compound interacts with a variety of substrates due to its ability to form hydrogen bonds and ionic interactions. It is also believed that the compound can act as a catalyst for the formation of new chemical bonds, as well as the breaking of existing ones. Additionally, it is believed that the compound can interact with proteins and enzymes, as well as other molecules, in order to facilitate the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) are not well understood. However, it is believed that the compound can interact with a variety of substrates, which could potentially lead to changes in biochemical and physiological processes. Additionally, the compound has been shown to interact with proteins and enzymes, which could lead to changes in metabolic processes. The compound has also been shown to interact with other molecules, which could lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of substrates, which makes it useful for a variety of applications. Additionally, the compound is relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, the compound is relatively expensive and its solubility in water is limited, making it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) are numerous. One potential direction is the development of new methods for synthesizing the compound. Additionally, the compound could be used in the development of new drugs and therapeutic agents, as well as in the study of enzyme kinetics and metabolic pathways. The compound could also be used in the study of cellular processes, such as signal transduction, and in the development of new materials. Finally, the compound could be used in the development of new analytical methods, as well as in the study of organic synthesis and catalysis.

Synthesis Methods

2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) can be synthesized through a multi-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde and 3-hydroxy pyridine in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to form the final product. This synthesis method is simple and efficient and has been used successfully in the laboratory.

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-7-4-12-19-18(17)15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOTSFYGFARRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683233
Record name 2-[4-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-95-5
Record name 2-[4-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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